molecular formula C16H21FN2O3 B5478247 ethyl (1-{[(2-fluorophenyl)amino]carbonyl}-2-piperidinyl)acetate

ethyl (1-{[(2-fluorophenyl)amino]carbonyl}-2-piperidinyl)acetate

Cat. No.: B5478247
M. Wt: 308.35 g/mol
InChI Key: RBOIDRKUJCTJOT-UHFFFAOYSA-N
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Description

“Ethyl (1-{[(2-fluorophenyl)amino]carbonyl}-2-piperidinyl)acetate” is a chemical compound with a molecular weight of 197.21 . It is also known as “ethyl 2-[(3-fluorophenyl)amino]acetate” or "ethyl (3-fluoroanilino)acetate" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C10H12FNO2/c1-2-14-10(13)7-12-9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3" . This code provides a textual representation of the compound’s molecular structure. For a detailed structural analysis, specialized software or resources that can interpret and visualize InChI codes would be beneficial.


Physical and Chemical Properties Analysis

This compound has a predicted boiling point of approximately 270.2°C at 760 mmHg, a predicted density of approximately 1.2 g/cm^3, and a predicted refractive index of n 20D 1.53 . It is recommended to store this compound at room temperature .

Properties

IUPAC Name

ethyl 2-[1-[(2-fluorophenyl)carbamoyl]piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3/c1-2-22-15(20)11-12-7-5-6-10-19(12)16(21)18-14-9-4-3-8-13(14)17/h3-4,8-9,12H,2,5-7,10-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOIDRKUJCTJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCCN1C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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